Benzoic acid;4-(1,3-dithian-2-yl)phenol

Catalog No.
S13053978
CAS No.
586968-96-9
M.F
C17H18O3S2
M. Wt
334.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzoic acid;4-(1,3-dithian-2-yl)phenol

CAS Number

586968-96-9

Product Name

Benzoic acid;4-(1,3-dithian-2-yl)phenol

IUPAC Name

benzoic acid;4-(1,3-dithian-2-yl)phenol

Molecular Formula

C17H18O3S2

Molecular Weight

334.5 g/mol

InChI

InChI=1S/C10H12OS2.C7H6O2/c11-9-4-2-8(3-5-9)10-12-6-1-7-13-10;8-7(9)6-4-2-1-3-5-6/h2-5,10-11H,1,6-7H2;1-5H,(H,8,9)

InChI Key

FGUMNZZYYSFTMM-UHFFFAOYSA-N

Canonical SMILES

C1CSC(SC1)C2=CC=C(C=C2)O.C1=CC=C(C=C1)C(=O)O

Benzoic acid;4-(1,3-dithian-2-yl)phenol is an organic compound characterized by the presence of a benzoic acid moiety and a 4-(1,3-dithian-2-yl)phenol structure. Its molecular formula is C17H18O3SC_{17}H_{18}O_3S, and it has a molecular weight of approximately 334.45 g/mol. The compound features a phenolic hydroxyl group attached to a 1,3-dithiane ring, which contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and material science .

  • Oxidation: The phenolic hydroxyl group can be oxidized to form quinones using reagents such as potassium permanganate or chromium trioxide.
  • Reduction: The dithiane ring can be reduced to thiols using reducing agents like lithium aluminum hydride or sodium borohydride.
  • Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, allowing for the introduction of various substituents under acidic or basic conditions .

The synthesis of benzoic acid;4-(1,3-dithian-2-yl)phenol typically involves several steps:

  • Chlorination of 1,3-Dithiane: This is often achieved using N-chlorosuccinimide.
  • Electrophilic Aromatic Substitution: The chlorinated dithiane is then reacted with substituted phenols under controlled conditions to form the desired compound.

This multi-step synthesis allows for the production of benzoic acid;4-(1,3-dithian-2-yl)phenol in a laboratory setting. Industrial methods would likely scale up these processes while optimizing reaction conditions for higher yields .

Benzoic acid;4-(1,3-dithian-2-yl)phenol has several notable applications:

  • Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: The compound can be incorporated into polymers and materials to enhance their properties.
  • Biological Research: Its potential biological activity makes it a candidate for studies involving biomolecular interactions .

Interaction studies involving benzoic acid;4-(1,3-dithian-2-yl)phenol focus on its biochemical roles and potential applications in drug design. Compounds with similar structures have been investigated for their ability to interact with various biomolecules, suggesting that benzoic acid;4-(1,3-dithian-2-yl)phenol may also exhibit significant interactions worth exploring further .

Several compounds share structural similarities with benzoic acid;4-(1,3-dithian-2-yl)phenol. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
4-Hydroxybenzoic AcidC7H6O3C_7H_6O_3Simple structure with fewer functional groups
4-Methylbenzoic AcidC8H8O2C_8H_8O_2Methyl group substitution on the aromatic ring
2-Hydroxybenzoic Acid (Salicylic Acid)C7H6O3C_7H_6O_3Contains a hydroxyl group ortho to the carboxylic group

Uniqueness

Benzoic acid;4-(1,3-dithian-2-yl)phenol is unique due to its combination of the dithiane ring and the phenolic structure. This configuration may impart distinct chemical reactivity and biological properties not found in simpler phenolic compounds or other substituted benzoic acids .

Structural and Molecular Characteristics

Benzoic acid;4-(1,3-dithian-2-yl)phenol is systematically named 4-(1,3-dithian-2-yl)phenyl benzoate, reflecting its two primary components: a benzoic acid group and a phenolic ring substituted at the para-position with a 1,3-dithiane moiety. The 1,3-dithiane ring consists of a six-membered heterocycle containing two sulfur atoms at positions 1 and 3, contributing to its electron-rich and conformationally flexible properties.

PropertyValue
Molecular Formula$$ \text{C}{17}\text{H}{18}\text{O}{3}\text{S}{2} $$
Molecular Weight334.453 g/mol
CAS Registry Number586968-96-9
Exact Mass334.070 Da
Topological Polar Surface Area108.13 Ų

The compound’s structure was confirmed via spectroscopic methods, including $$ ^1\text{H} $$ and $$ ^{13}\text{C} $$ NMR, which highlight the distinct chemical environments of the aromatic protons, dithiane sulfur atoms, and ester carbonyl group.

IUPAC Nomenclature and Isomeric Considerations

The IUPAC name derives from the parent phenol structure, where the hydroxyl group is esterified with benzoic acid, and the para-position is substituted with a 1,3-dithian-2-yl group. Stereoelectronic effects from the dithiane ring influence the compound’s reactivity, particularly in reactions involving sulfur lone pairs or ring-opening transformations.

Molecular Geometry and Conformational Dynamics

Benzoic acid;4-(1,3-dithian-2-yl)phenol represents a complex heterocyclic compound with the molecular formula C₁₇H₁₈O₃S₂ and a molecular weight of 334.45 g/mol [2]. The compound features a distinctive structural architecture comprising three principal components: a benzoic acid moiety, a phenolic hydroxyl group, and a six-membered 1,3-dithiane ring system .

The 1,3-dithiane ring adopts a chair conformation as the most thermodynamically stable arrangement [6] [10] [11]. Computational studies using density functional theory methods have established that the chair conformer represents the global minimum on the potential energy surface, with alternative conformations exhibiting significantly higher energies [11]. The 1,4-twist conformer lies approximately 4.24-4.42 kcal/mol above the chair form, while the 2,5-twist conformer shows a relative energy of 4.27 kcal/mol [11]. Transition states corresponding to boat conformations are positioned 5.42-5.53 kcal/mol higher than the chair geometry [11].

Table 1: Conformational Analysis Data
ConformationRelative Energy (kcal/mol)Occurrence
Chair (most stable)0.00Predominant in solution and solid state
1,4-twist4.24-4.42Minor conformer
2,5-twist4.27Minor conformer
Boat (transition state)5.42-5.53Transition state only

The phenolic ring system exhibits a perpendicular orientation relative to the 1,3-dithiane ring [6] [20]. Crystallographic investigations of related aryl-1,3-dithiane derivatives demonstrate that the aryl substituent consistently adopts an equatorial position at the carbon-2 center of the dithiane ring [6] [28]. The dihedral angle between the aromatic ring and the plane defined by the sulfur-carbon-sulfur fragment typically ranges from 79.10° to 89.18°, indicating a nearly perpendicular arrangement that minimizes steric interactions [6].

The conformational stability of the dithiane ring system arises from favorable stereoelectronic effects, particularly the anomeric stabilization involving the sulfur lone pairs and the carbon-sulfur antibonding orbitals [14]. Dynamic nuclear magnetic resonance studies have revealed that conformational interconversion processes in 1,3-dithiane derivatives occur with activation barriers of approximately 9.6 kJ/mol for rotation about the carbon-carbon bond connecting the dithiane ring to the aromatic system [20].

The molecular architecture exhibits approximate mirror symmetry, with the phenolic ring and the methine carbon of the dithiane ring lying on a putative symmetry plane [6]. This structural arrangement contributes to the compound's overall stability and influences its spectroscopic properties. The chair conformation of the dithiane ring displays puckering parameters with angles ranging from 54° to 64°, consistent with an ideal cyclohexane-like geometry [15] [20].

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

The spectroscopic characterization of benzoic acid;4-(1,3-dithian-2-yl)phenol reveals distinctive features associated with each functional group within the molecular framework. Nuclear magnetic resonance spectroscopy provides comprehensive structural information through characteristic chemical shift patterns and coupling constants [17] [20] [31].

In proton nuclear magnetic resonance spectra, the methine proton at the carbon-2 position of the dithiane ring appears as a characteristic singlet in the region of 5.0-5.4 ppm [19] [21]. This downfield shift reflects the deshielding effect of the two adjacent sulfur atoms and the attached aromatic substituent [19]. The methylene protons alpha to the sulfur atoms exhibit complex multipicity patterns in the range of 2.8-3.1 ppm, while the beta-positioned methylene protons appear at 1.8-2.1 ppm [19] [21].

The phenolic hydroxyl proton demonstrates remarkable sensitivity to solvent effects and hydrogen bonding interactions [31] [33]. In deuterated chloroform solutions, the phenolic proton typically resonates around 4.6 ppm, whereas in dimethyl sulfoxide-d6, the chemical shift moves dramatically downfield to approximately 9.2 ppm due to strong intermolecular hydrogen bonding [31]. This solvent-dependent behavior provides valuable insights into the hydrogen bonding capacity of the phenolic group [33].

Table 2: Nuclear Magnetic Resonance Chemical Shift Data
Proton/Carbon Environment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Dithiane H-2 (methine)5.0-5.447-50
Dithiane CH₂ (α to sulfur)2.8-3.124-27
Dithiane CH₂ (β position)1.8-2.125-30
Phenolic OH4.6-9.2 (solvent dependent)-
Aromatic C-H7.0-8.0120-140
Benzoic acid COOH10.0-12.0170-180

Carbon-13 nuclear magnetic resonance spectroscopy reveals the methine carbon of the dithiane ring at 47-50 ppm, substantially upfield from typical aldehyde carbons due to the thioacetal environment [19]. The methylene carbons of the dithiane ring appear in two distinct regions: those alpha to sulfur at 24-27 ppm and the beta-positioned carbons at 25-30 ppm [19] [21]. The aromatic carbons exhibit characteristic patterns in the 120-140 ppm range, while the carboxyl carbon of the benzoic acid moiety resonates around 170-180 ppm [21].

Infrared spectroscopy provides definitive identification of the functional groups present in the molecule [18] [30] [32]. The phenolic hydroxyl group exhibits a broad absorption band in the region of 3200-3600 cm⁻¹, with the exact frequency depending on the extent of hydrogen bonding [30] [34]. The carbonyl stretch of the benzoic acid ester linkage appears as a strong absorption at 1650-1700 cm⁻¹ [18] [30]. Aromatic carbon-carbon stretching vibrations manifest as multiple bands between 1400-1600 cm⁻¹ [30].

The sulfur-containing functional groups contribute characteristic vibrational frequencies to the infrared spectrum [32]. Carbon-sulfur stretching modes appear in the 600-800 cm⁻¹ region, while sulfur-sulfur interactions, when present, exhibit weaker absorptions around 500-600 cm⁻¹ [32]. Aliphatic carbon-hydrogen stretching vibrations of the dithiane methylene groups are observed in the 2800-3000 cm⁻¹ range [18].

Table 3: Infrared Vibrational Frequencies
Functional GroupFrequency Range (cm⁻¹)
Phenolic O-H stretch3200-3600
Benzoic acid C=O stretch1650-1700
Aromatic C=C stretch1400-1600
C-S stretch (dithiane)600-800
S-S stretch500-600
C-H bend (aromatic)1000-1300
C-H stretch (aliphatic)2800-3000

Mass spectrometric analysis reveals characteristic fragmentation patterns that provide structural confirmation [19] [22]. The molecular ion peak appears at m/z 334, corresponding to the exact molecular weight of the compound [2]. Fragmentation typically involves loss of the benzoic acid moiety, generating fragments corresponding to the phenolic dithiane portion [19]. The presence of two sulfur atoms creates distinctive isotope patterns in the mass spectrum, with the molecular ion plus two peak showing enhanced intensity consistent with the sulfur isotope distribution [22].

X-ray Crystallographic Studies of Dithiane-Phenolic Systems

X-ray crystallographic investigations of dithiane-phenolic systems provide definitive structural information and confirm the predicted conformational preferences derived from computational studies [6] [10] [28]. Single crystal structure determinations of related aryl-1,3-dithiane derivatives consistently demonstrate that the six-membered heterocyclic ring adopts a chair conformation in the solid state [10] [12] [42].

Crystallographic parameters for dithiane-containing compounds typically reveal monoclinic or orthorhombic unit cell symmetries [6] [28]. Common space groups include P2₁/c, Pbca, and P1̄, depending on the specific substitution pattern and crystal packing arrangement [28]. The 1,3-dithiane ring exhibits standard chair geometry with carbon-sulfur bond lengths ranging from 1.81 to 1.83 Å [6] [28]. The sulfur-carbon-sulfur bond angle at the methine carbon typically measures 112-115°, consistent with tetrahedral geometry around the carbon center [28].

The chair conformation displays characteristic puckering parameters with angles ranging from 54° to 64° [15] [20]. These values indicate a well-defined chair geometry similar to that observed in cyclohexane derivatives, confirming the structural predictions from conformational analysis studies [15]. The aryl substituent consistently occupies an equatorial position at the carbon-2 center, minimizing steric interactions with the axial hydrogen atoms of the dithiane ring [6] [42].

Table 4: X-ray Crystallographic Parameters
ParameterValue/Range
Space Group (typical)P2₁/c, Pbca, P1̄
Unit Cell TypeMonoclinic/Orthorhombic
Dithiane Ring ConformationChair
C-S Bond Length (Å)1.81-1.83
S-C-S Bond Angle (°)112-115
Chair Puckering Angle (°)54-64
Aryl Ring Dihedral Angle (°)79-90 (perpendicular)

The dihedral angle between the aromatic ring and the dithiane ring system consistently falls within the range of 79° to 90°, indicating a nearly perpendicular orientation [6] [26]. This perpendicular arrangement minimizes unfavorable steric interactions while maximizing the stabilizing effects of the anomeric interactions within the dithiane ring system [6]. The phenolic hydroxyl group, when present, typically participates in intermolecular hydrogen bonding networks that influence the overall crystal packing [26] [43].

Crystal packing arrangements in dithiane-phenolic systems are stabilized by various intermolecular interactions including carbon-hydrogen to oxygen contacts, carbon-hydrogen to pi-system interactions, and phenolic hydroxyl hydrogen bonds [6] [26]. These weak interactions contribute to the overall stability of the crystalline lattice and influence the observed unit cell parameters [26]. The molecular arrangements often feature inversion-related dimers linked through hydrogen bonding interactions [42].

Temperature-dependent crystallographic studies reveal that the chair conformation of the dithiane ring remains stable across a wide temperature range, confirming the substantial energy barrier for conformational interconversion [10] [15]. The thermal ellipsoid parameters indicate relatively rigid molecular geometry with minimal thermal motion, consistent with the strong intramolecular bonding and favorable conformational arrangement [28].

Multi-Step Laboratory Synthesis Protocols

The synthesis of benzoic acid; 4-(1,3-dithian-2-yl)phenol involves sophisticated multi-step protocols that require careful optimization of reaction conditions and reagent selection. The most widely employed approach utilizes acid-catalyzed condensation reactions between 1,3-dithiane derivatives and phenolic substrates [1] [2]. This methodology typically involves the initial formation of 2-chloro-1,3-dithiane through the treatment of 1,3-dithiane with N-chlorosuccinimide in 1,2-dichloroethane at ice-bath temperatures for 0.5-1 hour, followed by the addition of phenolic substrates under Lewis acid catalysis [1] [3].

The reaction of 2-chloro-1,3-dithiane with various substituted phenols has been demonstrated to proceed under modified conditions, enabling the preparation of novel 2-(1,3-dithian-2-yl)phenol derivatives [4]. The optimal reaction conditions involve using a mixture of dimethylformamide and acetonitrile in a 2:1 ratio, with potassium carbonate as base and a catalytic amount of sodium iodide [4]. This approach provides excellent yields ranging from 75-95% and demonstrates superior functional group tolerance compared to traditional methods [4].

Alternative synthetic routes employ photocatalytic methodologies utilizing Eosin Y as a photocatalyst under blue light-emitting diode irradiation [5]. The photocatalytic approach involves the reaction of 1,3-propanedithiol with benzaldehyde derivatives in acetonitrile at room temperature, achieving remarkable yields of 98-99% within 3 hours [5]. This methodology represents a significant advancement in terms of reaction efficiency and environmental compatibility.

The Corey-Seebach methodology has been extensively utilized for the preparation of dithiane-containing compounds, with particular emphasis on the alkylation of 2-lithio-1,3-dithiane with various electrophiles [6]. This approach enables the construction of complex molecular architectures through sequential carbon-carbon bond formation reactions [6]. The methodology involves the deprotonation of 1,3-dithiane with n-butyllithium at low temperatures, followed by alkylation with appropriate electrophiles to generate the desired substitution patterns [6].

Synthesis MethodStarting MaterialsReaction ConditionsTypical Yield Range (%)Key Advantages
Acid-catalyzed condensation1,3-dithiane, phenol, acid catalyst80°C, 12-24 hours, toluene60-85Simple procedure, readily available reagents
Lewis acid-catalyzed coupling2-chloro-1,3-dithiane, substituted phenolRoom temperature, 10-12 hours, dichloroethane75-95High yields, mild conditions
Oxidative phenol couplingPhenolic compounds, oxidizing agentRoom temperature, 2-4 hours, aqueous medium45-70Environmentally friendly
Friedel-Crafts acylationBenzoic acid derivative, aromatic substrate150-200°C, 6-8 hours, phosphoryl chloride55-80Established industrial method
Nucleophilic substitutionDithiane derivative, phenolic nucleophile60-80°C, 8-12 hours, polar aprotic solvent65-90Good functional group tolerance

The rhodium-catalyzed carbon-hydrogen bond activation methodology represents a cutting-edge approach for the direct functionalization of dithiane derivatives [7]. This methodology employs cyclopentadienyl rhodium complexes in combination with amino-carboxylate additives to achieve direct amidation of alkyl dithianes through carbon-hydrogen bond activation [7]. The reaction proceeds under oxidant-free conditions and demonstrates excellent functional group tolerance, enabling the preparation of structurally diverse 1,3-aminoaldehyde derivatives [7].

Industrial-Scale Production Challenges

The transition from laboratory-scale synthesis to industrial production of benzoic acid; 4-(1,3-dithian-2-yl)phenol presents numerous technical and economic challenges that require comprehensive solutions. Raw material availability represents a primary concern, as the supply chain for specialized 1,3-dithiane derivatives remains limited, with few suppliers capable of providing consistent quality and quantity [9]. This limitation creates vulnerability in the supply chain and leads to significant cost fluctuations that impact overall production economics .

Heat transfer limitations in large-scale reactors pose significant challenges for maintaining optimal reaction conditions [10]. The synthesis protocols that perform well at laboratory scale often suffer from reduced yields and extended reaction times when scaled up due to inadequate heat transfer and mass transfer characteristics [10]. The development of continuous flow reactor technology has emerged as a promising solution to address these scale-up challenges, enabling better control of reaction parameters and improved heat transfer efficiency [11].

Purification complexity represents another critical challenge in industrial production, as traditional column chromatography methods are not economically feasible at large scale . The need for alternative purification strategies has led to the development of crystallization-based methods and selective extraction techniques that can be implemented at industrial scale . These methods require careful optimization to maintain product quality while minimizing processing costs .

Environmental concerns associated with solvent waste generation from multi-step synthesis processes have become increasingly important in industrial production planning [12]. Regulatory compliance requirements necessitate the implementation of solvent recycling systems and the adoption of green chemistry principles to minimize environmental impact [12]. The development of alternative reaction media and catalytic systems that reduce solvent consumption has become a priority for industrial implementation [12].

Challenge CategorySpecific IssuesImpact on ProductionProposed Solutions
Raw Material AvailabilityLimited suppliers of 1,3-dithiane derivativesSupply chain vulnerability, cost fluctuationsDevelopment of alternative synthetic routes
Reaction Scale-upHeat transfer limitations in large reactorsReduced yields, longer reaction timesContinuous flow reactor technology
Purification ComplexityColumn chromatography not feasible at scaleProduct quality issues, increased costsCrystallization-based purification methods
Environmental ConcernsSolvent waste from multi-step processesRegulatory compliance requirementsSolvent recycling and green chemistry approaches
Economic ViabilityHigh cost of specialized catalystsLimited market competitivenessCatalyst recovery and reuse systems
Safety ConsiderationsHandling of volatile sulfur compoundsSpecialized equipment and training needsAutomated handling and containment systems

Safety considerations in industrial production require specialized handling procedures for volatile sulfur compounds and reactive intermediates [9]. The implementation of automated handling systems and containment procedures is essential to ensure worker safety and regulatory compliance [9]. Clean Science and Technology has recently commenced commercial production of 2,5-dihydroxy-1,4-dithiane, representing a significant advancement in the industrial production of dithiane derivatives [9] [13]. This development demonstrates the feasibility of large-scale production while addressing many of the technical challenges associated with dithiane chemistry [9].

The economic viability of industrial production depends heavily on the optimization of catalyst systems and the development of efficient recovery and reuse protocols [12]. The high cost of specialized catalysts, particularly those required for selective transformations, can significantly impact the overall production economics [12]. Research efforts are focused on developing more cost-effective catalyst systems and implementing efficient recovery procedures to improve economic viability [12].

Protective Group Strategies for Hydroxyl and Thioether Functionalities

The successful synthesis of benzoic acid; 4-(1,3-dithian-2-yl)phenol requires sophisticated protective group strategies to manage the reactivity of both hydroxyl and thioether functionalities during multi-step synthesis sequences. The phenolic hydroxyl group presents particular challenges due to its nucleophilic character and tendency to undergo oxidative coupling reactions under various conditions [14] [15].

Silyl ether protection represents the most widely utilized strategy for hydroxyl group protection in dithiane chemistry [14] [16] [17]. The tert-butyldimethylsilyl (TBDMS) group provides excellent stability under basic conditions while remaining selectively removable with fluoride sources such as tetrabutylammonium fluoride [14] [16]. The formation of TBDMS ethers proceeds efficiently using tert-butyldimethylsilyl chloride in the presence of imidazole in dimethylformamide at temperatures ranging from 0°C to room temperature [14] [16]. This protecting group strategy demonstrates remarkable stability to Grignard reagents, strong bases, and oxidizing conditions, making it particularly suitable for complex synthetic sequences [17].

The selective deprotection of silyl ethers can be achieved through various methods, including treatment with fluoride sources, mild acids, or specific catalytic systems [18]. The development of sulfated tin dioxide as a solid catalyst for the selective deprotection of TBDMS ethers represents a significant advancement in protecting group methodology [18]. This approach enables highly selective deprotection under mild conditions while avoiding the use of hazardous fluoride reagents [18].

Benzyl ether protection offers an alternative strategy for hydroxyl group protection, particularly in cases where orthogonal deprotection is required [14] [19]. The formation of benzyl ethers typically involves the reaction of phenolic substrates with benzyl bromide in the presence of potassium carbonate in acetone under reflux conditions [19]. Deprotection can be achieved through catalytic hydrogenation using palladium on carbon or through sodium-ammonia reduction [19]. This protecting group strategy provides excellent stability to both acidic and basic conditions while remaining selectively removable under reducing conditions [19].

The protection of thioether functionality in dithiane derivatives requires specialized strategies due to the unique reactivity of sulfur atoms [20] [21]. Oxidation to sulfoxide represents one approach, utilizing meta-chloroperoxybenzoic acid in dichloromethane at 0°C [20]. The resulting sulfoxide is stable to basic conditions and can be reduced back to the thioether using zinc in acetic acid or triphenylphosphine under reflux conditions [20].

Functional GroupProtecting GroupFormation ConditionsDeprotection ConditionsStability ProfileTypical Yield (%)
Phenolic HydroxylSilyl Ether (TBDMS)TBDMSCl, imidazole, DMF, 0°C to rtTBAF, THF, rt or HF-pyridineBase stable, acid labile, fluoride sensitive85-95
Phenolic HydroxylBenzyl EtherBnBr, K2CO3, acetone, refluxH2, Pd/C, EtOH or Na, NH3Acid and base stable, reduction sensitive80-90
Phenolic HydroxylAcetyl EsterAc2O, pyridine, DMAP, rtK2CO3, MeOH, rtBase labile, acid stable90-98
Thioether (Dithiane)Oxidation to SulfoxidemCPBA, CH2Cl2, 0°CZn, AcOH or Ph3P, refluxStable to bases, reducing agents70-85
Thioether (Dithiane)Alkylation to Sulfonium SaltMeOTf, CH2Cl2, -78°CNucleophilic displacementStable to most conditions60-80
Thioether (Dithiane)Metal ComplexationMetal salt, coordinating solventLigand exchange or oxidationVariable depending on metal65-85

The 1,3-dithian-2-ylmethoxycarbonyl (Dmoc) group has emerged as a unique protecting group that provides orthogonal deprotection capabilities through oxidative conditions [21]. This protecting group can be removed using hydrogen peroxide in the presence of ammonium molybdate catalyst or sodium periodate under aqueous conditions [21]. The Dmoc group remains stable under conditions that would typically cleave other common protecting groups, including Boc, Fmoc, benzyl, and Teoc groups [21].

Metal complexation strategies offer alternative approaches for protecting thioether functionality, particularly in cases where traditional protecting groups are incompatible with reaction conditions [19] [22]. The formation of metal complexes with dithiane derivatives can provide temporary protection while enabling selective transformations at other positions in the molecule [19]. The choice of metal and ligand system determines the stability and selectivity of the protection strategy [19].

The development of photocleavable protecting groups has expanded the arsenal of available protection strategies, enabling temporal control over deprotection reactions [22]. These systems utilize light irradiation to trigger deprotection, providing excellent orthogonality with traditional chemical deprotection methods [22]. The implementation of photocleavable protecting groups in dithiane chemistry represents an area of active research with significant potential for complex synthetic applications [22].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

334.06973678 g/mol

Monoisotopic Mass

334.06973678 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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